

# Propane-1,3-diyl bis(4-aminobenzoate) chemical properties

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## Compound of Interest

Compound Name: Propane-1,3-diyl bis(4-aminobenzoate)

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## Propane-1,3-diyl bis(4-aminobenzoate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Propane-1,3-diyl bis(4-aminobenzoate)**, a symmetrical aromatic diamine, is a compound of significant interest in polymer science and is gaining attention for its potential in materials science and as a precursor in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications. All quantitative data is presented in easily comparable tables, and key processes are visualized to facilitate understanding.

### Chemical and Physical Properties

**Propane-1,3-diyl bis(4-aminobenzoate)** is a white to yellow-orange granular powder.[1] It is a non-hygroscopic compound that forms urethanes with good hydrolytic stability, and it exhibits resistance to dry heat aging as well as chemical and environmental factors.[2]

### General Properties

Property	Value	Source
CAS Number	57609-64-0	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>17</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	314.34 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	Powder (Granular)	<a href="#">[2]</a>
Color	White to Yellow to Orange	<a href="#">[1]</a>
Amine Equivalent Weight	157	<a href="#">[2]</a>

## Physical Properties

Property	Value	Conditions	Source
Melting Point	124-127 °C	(lit.)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Boiling Point	454.02 °C	(rough estimate)	<a href="#">[1]</a> <a href="#">[7]</a>
Density	1.14 g/mL	at 25 °C (lit.)	<a href="#">[2]</a>
Water Solubility	4 mg/L	at 25 °C	<a href="#">[1]</a>
logP	2.63	at 25 °C	<a href="#">[1]</a>
pKa	2.61 ± 0.10	(Predicted)	<a href="#">[1]</a>
Refractive Index	1.5486	(estimate)	<a href="#">[1]</a>
Vapor Pressure	9.998 hPa	at 21.1 °C	<a href="#">[1]</a>

## Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that **Propane-1,3-diyl bis(4-aminobenzoate)** crystallizes in the monoclinic crystal system.[\[3\]](#)[\[8\]](#) The molecule adopts a 'V' shape, with the trimethylene unit assuming a gauche-gauche conformation.[\[8\]](#)[\[9\]](#)[\[10\]](#) Molecules are connected by N—H···O hydrogen bonds, forming chains.[\[8\]](#)[\[9\]](#)

Parameter	Value	Source
Crystal System	Monoclinic	[8]
a	23.725 (5) Å	[8]
b	4.5109 (9) Å	[8]
c	8.2171 (17) Å	[8]
$\beta$	107.173 (3)°	[8]
V	840.2 (3) Å <sup>3</sup>	[8]
Z	2	[8]
Radiation	Mo K $\alpha$	[8]
Temperature	100 K	[8]

## Spectroscopic Data

The structural features of **Propane-1,3-diyl bis(4-aminobenzoate)** can be elucidated using various spectroscopic techniques.

### Vibrational Spectroscopy (FTIR, Raman)

The key vibrational frequencies are associated with the N-H bonds of the primary amine, the C=O of the ester group, the C-O and C-N stretching, the aromatic C=C bonds, and the C-H bonds of the aliphatic chain.[3] The symmetric nature of the molecule influences the activity of these modes in IR and Raman spectra.[3]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **Propane-1,3-diyl bis(4-aminobenzoate)** is not readily available in the provided search results, theoretical and experimental NMR spectra of the parent compound, 4-aminobenzoic acid, have been studied, which can provide a basis for the interpretation of the spectrum of its derivative.[11]

## Experimental Protocols

## Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

A common and efficient method for the synthesis of **Propane-1,3-diyl bis(4-aminobenzoate)** involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane in an aprotic polar solvent.<sup>[3]</sup><sup>[12]</sup> This method provides high purity and yield by minimizing side reactions such as N-alkylation.<sup>[12]</sup>

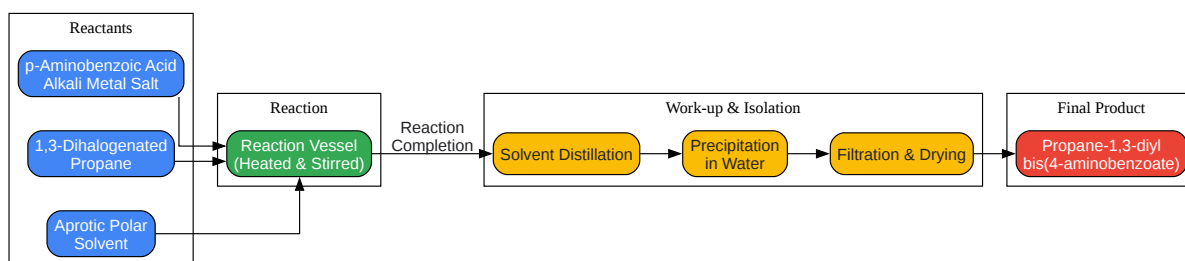
### 3.1.1. Materials and Equipment

- p-Aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate, potassium p-aminobenzoate)
- 1,3-Dihalogenated propane (e.g., 1,3-dichloropropane, 1-bromo-3-chloropropane)
- Aprotic polar solvent (e.g., dimethyl sulfoxide, dimethylformamide)
- Four-necked flask equipped with a thermometer, condenser, and stirrer
- Heating and stirring apparatus
- Filtration apparatus
- Drying oven

### 3.1.2. Procedure

- Charge a four-necked flask with the aprotic polar solvent, the p-aminobenzoic acid alkali metal salt, and the 1,3-dihalogenated propane. The solvent should be used in an amount that is 3 to 5 times the weight of the p-aminobenzoic acid alkali metal salt to allow for sufficient stirring.<sup>[12]</sup>
- Heat the reaction mixture to a temperature between 60°C and 150°C, with a preferred range of 80°C to 130°C, while stirring.<sup>[12]</sup> Reaction times can vary, for example, 3 hours at 100°C.<sup>[12]</sup>
- After the reaction is complete, the desired product can be isolated using one of the following methods:

- Method A: Precipitation. Distill off the reaction solvent. Pour the residue into water to precipitate the crude product. Collect the crystals by filtration and dry them.[12]
- Method B: Extraction and Recrystallization. After distilling off the reaction solvent, add a water-insoluble solvent (e.g., ethylene chloride, dichloroethane). Wash the organic layer with water. Recrystallize the product from the organic solvent, collect the crystals by filtration, and dry.[12]



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Synthesis Workflow for **Propane-1,3-diyl bis(4-aminobenzoate)**.

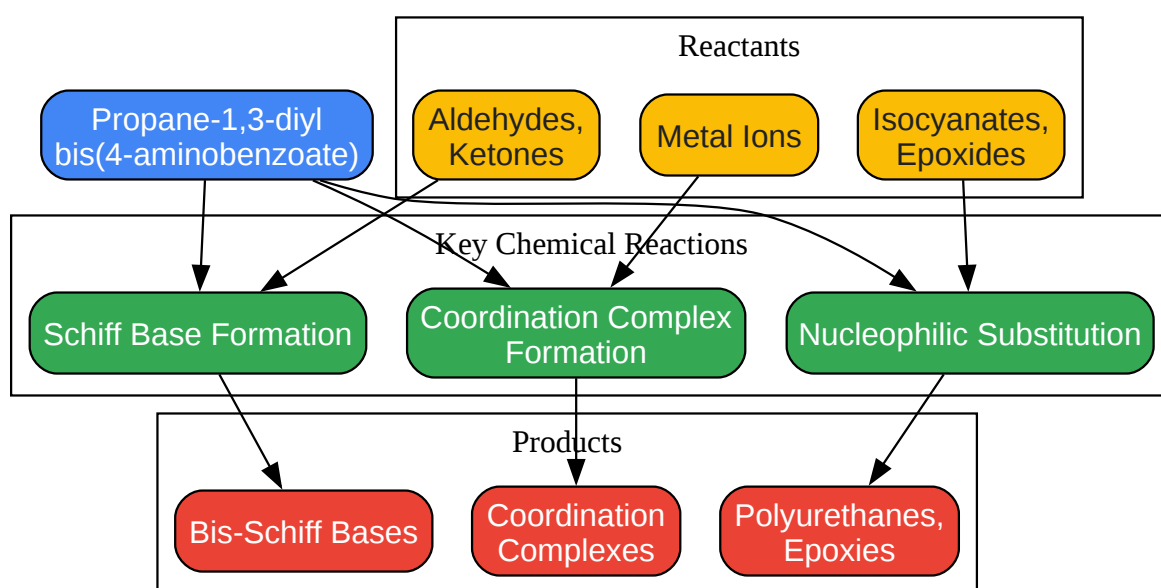
## Chemical Reactivity and Applications

The presence of both primary amino groups and ester functionalities makes **Propane-1,3-diyl bis(4-aminobenzoate)** a versatile molecule for chemical modifications.[3]

## Key Reactions

- Nucleophilic Substitution:** The primary amino groups readily react with electrophiles such as isocyanates and epoxides. This reactivity makes the compound an effective chain extender and curative in the production of high-performance polymers like polyurethanes and epoxies. [3][5]

- **Schiff Base Formation:** The amino groups can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines).<sup>[3][8][10]</sup> Given the presence of two primary amine groups, it can form bis-Schiff bases.<sup>[3]</sup>
- **Coordination Chemistry:** The nitrogen atoms of the amino groups and the oxygen atoms of the carbonyl groups can act as donor sites, allowing the molecule to function as a ligand in the formation of coordination complexes with metal ions.<sup>[3]</sup>



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### Key Chemical Reactions of **Propane-1,3-diyl bis(4-aminobenzoate)**.

## Applications

- **Polymer Chemistry:** It is used as a reactant with polyurethane and epoxide prepolymers.<sup>[5]</sup> It is also used to improve the flexibility of electrically conductive adhesives (ECAs), positively impacting their electrical, mechanical, and thermal properties.<sup>[3]</sup>
- **Materials Science:** Research is ongoing into its use in developing new materials with specific functionalities, such as self-healing polymers and shape-memory materials.<sup>[13]</sup>

- **Pharmaceutical Research:** Due to the presence of two 4-aminobenzoate groups, it serves as a building block for synthesizing more complex organic molecules, which is valuable in drug discovery.[13] While research suggests that similar structures may possess antimicrobial and anticancer properties, specific studies on the biological efficacy of **Propane-1,3-diyl bis(4-aminobenzoate)** are still emerging.[13]

## Safety Information

- **Hazard Classification:** Eye Irritant.
- **GHS Pictogram:** GHS07.
- **Signal Word:** Warning.
- **Hazard Statement:** H319 (Causes serious eye irritation).
- **Precautionary Statement:** P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- **Personal Protective Equipment:** Dust mask type N95 (US), eyeshields, gloves.
- **Storage:** Keep in a dark place, sealed in dry, room temperature.[6]

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not for human or veterinary use.[3] Always refer to the Safety Data Sheet (SDS) for complete and up-to-date safety information.

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